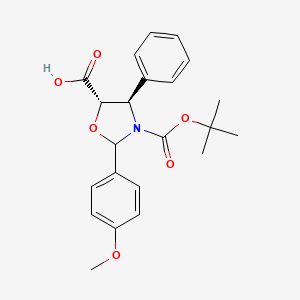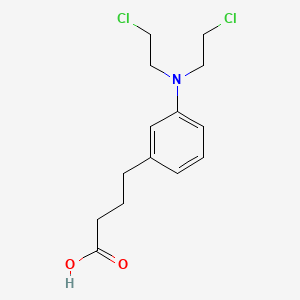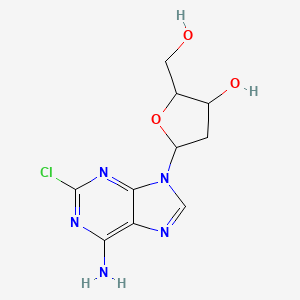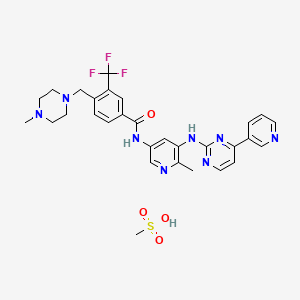
Flumatinib mesylate
説明
Flumatinib mesylate is a novel, orally available tyrosine kinase inhibitor. It has shown higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. This compound is primarily used in the treatment of chronic myeloid leukemia and has demonstrated efficacy in patients who are resistant or intolerant to other treatments .
作用機序
- Primary Targets : Flumatinib mesylate selectively inhibits the Bcr-Abl kinase, which is a fusion protein resulting from the Philadelphia chromosome (Ph) translocation. Bcr-Abl is a constitutively active tyrosine kinase responsible for driving the growth and survival of leukemic cells in chronic myeloid leukemia (CML) and Ph-positive acute lymphoblastic leukemia (ALL) .
- Affected Pathways : Flumatinib impacts several pathways:
- ADME Properties :
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
Flumatinib mesylate is a potent inhibitor of BCR-ABL1 tyrosine kinase . It also inhibits c-Abl, PDGFRβ, and c-Kit . The compound interacts with these enzymes and proteins, inhibiting their activity and thereby disrupting the biochemical reactions they are involved in .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce higher rates of major molecular response (MMR) and complete cytogenetic response in patients with CML .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that initial administration of this compound results in more profound and expeditious molecular responses .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical studies have shown that this compound has a significant impact on patient outcomes at various dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has been observed that the concentration of this compound is ordered as bone marrow > serum > cerebrospinal fluid in Ph+ ALL bone marrow .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of flumatinib mesylate involves multiple steps, starting with the formation of the pyridinylpyrimidine core. This core is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: Flumatinib mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Flumatinib mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors with improved properties.
Biology: Researchers use this compound to investigate the role of BCR-ABL1 kinase in cellular processes and to study the effects of kinase inhibition on cell signaling pathways.
Medicine: Clinically, this compound is used to treat chronic myeloid leukemia and other cancers with BCR-ABL1 mutations. It is also being explored for its potential in treating other malignancies.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies and for the production of this compound-based medications
類似化合物との比較
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile compared to imatinib.
Comparison: Flumatinib mesylate is unique due to its higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. It has shown better efficacy in clinical trials and is effective in patients who are resistant or intolerant to other treatments. Additionally, this compound has a favorable safety profile and is associated with fewer adverse effects .
特性
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASDYCFROUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237780 | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-91-2 | |
| Record name | Flumatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


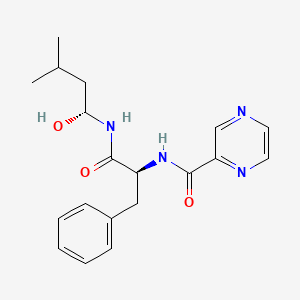


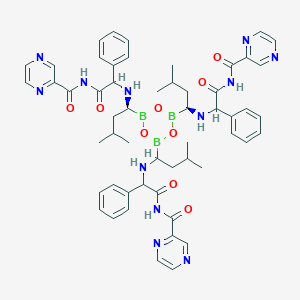


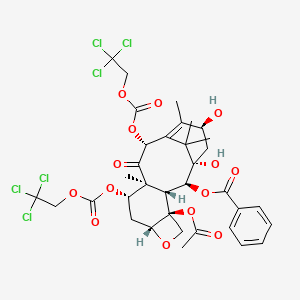
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)
